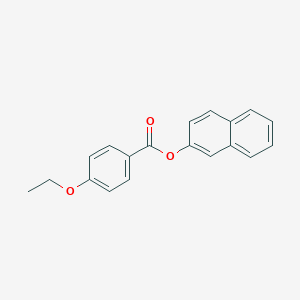

2-Naphthyl 4-ethoxybenzoate

Descripción

2-Naphthyl 4-ethoxybenzoate is an aromatic ester comprising a naphthyl group (C₁₀H₇) esterified to the 4-ethoxybenzoate moiety. This compound’s structural complexity arises from the combination of a bulky naphthalene ring and the ethoxy-substituted benzoate group.

Propiedades

Fórmula molecular |

C19H16O3 |

|---|---|

Peso molecular |

292.3 g/mol |

Nombre IUPAC |

naphthalen-2-yl 4-ethoxybenzoate |

InChI |

InChI=1S/C19H16O3/c1-2-21-17-10-8-15(9-11-17)19(20)22-18-12-7-14-5-3-4-6-16(14)13-18/h3-13H,2H2,1H3 |

Clave InChI |

PDIXGMYCMKLGJZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key properties of 2-naphthyl 4-ethoxybenzoate with ethyl 4-ethoxybenzoate, methyl 4-ethoxybenzoate, and other structurally related esters:

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Stability | Key Substituent |

|---|---|---|---|---|---|

| This compound | ~298.33 | Low | Not reported | High (aromaticity) | Naphthyl group |

| Ethyl 4-ethoxybenzoate | 194.19 | Moderate | 25–30 | Moderate | Ethyl group |

| Methyl 4-ethoxybenzoate | 180.17 | Higher | 15–20 | Moderate | Methyl group |

| 4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate | 324.33 | Insoluble | 120–125 | High | Coumarin derivative |

Key Observations :

- Solubility: The naphthyl group in this compound reduces water solubility compared to ethyl or methyl analogs, making it more suitable for non-polar solvents or polymer matrices .

- Stability : Aromatic substituents like naphthyl or coumarin enhance thermal and chemical stability due to extended π-conjugation, as seen in ’s discussion of preserved substructures during reactions .

- Reactivity : Ethyl and methyl esters are more reactive in hydrolysis or transesterification reactions, while the naphthyl group may hinder such reactions, favoring applications requiring structural integrity .

Q & A

Q. What are the optimal synthetic routes for 2-Naphthyl 4-ethoxybenzoate, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves esterification between 4-ethoxybenzoic acid derivatives and 2-naphthol. For example, coupling reactions using carbodiimide catalysts (e.g., DCC/DMAP) in anhydrous dichloromethane under nitrogen can yield the target compound . Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization. Post-synthesis purification employs silica gel column chromatography (particle size: 0.063–0.200 mm) using hexane/ethyl acetate gradients. Yield optimization requires adjusting stoichiometry and reaction time (e.g., entries in show yields ranging from 53% to 96% depending on substituents) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns and integration. For instance, the ethoxy group’s methyl protons appear as a triplet (~1.4 ppm), while aromatic protons from the naphthyl moiety resonate between 7.2–8.6 ppm .

- Mass Spectrometry (MS) : Use electron ionization (EI) to confirm molecular weight. A molecular ion peak at m/z corresponding to C₁₉H₁₆O₃ (e.g., ~292.3 g/mol) validates synthesis .

- FT-IR : Confirm ester carbonyl stretching (~1720 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or photodegradation .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact, as aromatic esters may cause irritation .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- Modeling : Optimize molecular geometry using Gaussian 09 with B3LYP/6-311++G(d,p) basis sets. Calculate hyperpolarizability (β) to assess NLO activity .

- Substitution Effects : Introduce electron-donating groups (e.g., –OCH₃) to the benzoate ring to enhance β values. Compare with experimental UV-Vis and hyper-Rayleigh scattering data .

- Table : Example computational results for derivatives:

| Substituent | β (×10⁻³⁰ esu) |

|---|---|

| –OCH₃ | 12.4 |

| –NO₂ | 8.7 |

| –Cl | 6.9 |

Q. What strategies improve the inhibitory potency of 2-naphthyl derivatives against glycosyltransferases like β4GalT?

- Methodological Answer :

- Structural Optimization : Replace the ethoxy group with hydrophobic moieties (e.g., butyryl) to enhance binding. shows that 1-thio-N-butyrylGlcNAcβ-(2-naphthyl) achieves a Ki of 0.01 mM, 10-fold lower than unmodified analogs .

- Enzyme Assays : Use fluorescence-based assays with UDP-Gal as a donor substrate. Monitor inhibition via IC₅₀ values and validate with X-ray crystallography of enzyme-inhibitor complexes .

Q. How do substituent variations affect the mesomorphic behavior of 2-naphthyl benzoate esters in liquid crystal research?

- Methodological Answer :

- Synthesis : Prepare analogs with alkyl/alkoxy chains (e.g., 4-hexyloxy, 4-decyloxy) via nucleophilic substitution .

- Characterization : Analyze phase transitions using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For example, longer alkoxy chains (C10) induce smectic phases, while shorter chains (C6) favor nematic phases .

- Table : Example phase behavior:

| Substituent | Phase Transition (°C) |

|---|---|

| –OC₆H₁₃ | Cr 78 N 112 Iso |

| –OC₁₀H₂₁ | Cr 85 SmA 130 Iso |

Data Contradiction Analysis

- Synthesis Yields : reports variable yields (53%–96%) for 2-naphthyl derivatives, attributed to steric effects and catalyst efficiency. For example, bulky substituents (e.g., biphenyl) reduce reactivity, necessitating optimized catalysts like Pd(PPh₃)₄ .

- Enzyme Inhibition : While highlights Ki values for β4GalT inhibitors, discrepancies in activity may arise from assay conditions (e.g., pH, temperature). Cross-validate results using isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.